Protocatechualdehyde
Overview
Description
Synthesis Analysis
Protocatechualdehyde can be synthesized through several biochemical pathways. One notable method involves the microbial conversion of caffeic acid by engineered Escherichia coli cells expressing specific enzymes. These enzymes convert caffeic acid into protocatechualdehyde, which can then undergo further modifications to form complex compounds like melanin pigments. This process highlights the potential of biotechnological approaches in synthesizing PCA and its derivatives for various applications (Ahn et al., 2019).
Molecular Structure Analysis
Protocatechualdehyde's molecular structure analysis reveals its ability to form hydrogen-bonded complexes with other molecules, such as acetone, in inert solvents. Studies utilizing NMR spectroscopy and molecular dynamics simulations have shown that PCA can form predominantly hydrogen-bonded complexes in a 1:1 composition, indicating its potential for interacting with various biological molecules and altering their properties and functions (Gurina & Golubev, 2020).
Chemical Reactions and Properties
PCA undergoes various chemical reactions, including oxidative modification and polymerization, to form complex structures such as melanin. These reactions are crucial for understanding PCA's role in natural pigment formation and its potential industrial applications. The ability of PCA to react and form stable complexes with metals and other organic compounds further underscores its chemical versatility and potential as a functional material (Ahn et al., 2019).
Physical Properties Analysis
The physical properties of protocatechualdehyde, including its solubility, melting point, and stability, are important for its practical applications. These properties influence PCA's behavior in biological systems and its efficacy as a therapeutic agent. Understanding these properties is crucial for formulating PCA for use in medicine and other industries.
Chemical Properties Analysis
Protocatechualdehyde exhibits significant antioxidant activity, as demonstrated by its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which is capable of donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress and cellular damage. Additionally, PCA's anticancer activity is linked to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent (Jeong & Lee, 2013).
Scientific Research Applications
Volumetric Properties and Refractive Indices : PCA's volumetric properties and refractive indices are utilized to study interactions between drug molecules in aqueous solutions. This helps in understanding drug molecule interactions both with coexisting species and among themselves (Xie et al., 2015).
Enhancing Anticoagulant Activity and Endothelial Cell Affinity : PCA has been found to improve anticoagulant activity and enhance endothelial cell affinity in silk fibroin, which is significant for medical applications (Wang et al., 2008).
Diabetic Complications : It may play a role in treating diabetic complications, such as diabetic cataract, by interacting with specific targets and signal pathways (Cheng et al., 2021).
Anti-Cancer Activities : PCA exhibits anti-cancer properties. It downregulates cyclin D1 and HDAC2 in human colorectal cancer cells (Jeong & Lee, 2013) and shows antiproliferative and pro-apoptotic properties in human breast cancer cells, affecting Î2-catenin and cyclin D1 expression (Choi et al., 2014).
Construction of Defective COF-LZU1 : PCA is used in constructing defective COF-LZU1 with Lewis acid sites, which is significant for catalytic alcoholysis of epoxides under mild conditions (Shi et al., 2020).
Improvement in Sperm Survival and Testicular Damage Reduction : PCA increases mouse sperm survival and integrity in vitro and reduces cyclophosphamide-induced mouse testicular damage in vivo (An et al., 2017).
Protective Effects on Endothelial Cells : It has protective effects against ox-LDL-induced injury in human umbilical vein endothelial cells, potentially related to the CD40/CD40L pathway (Han et al., 2007).
Antioxidant and Antitumor Activities : PCA demonstrates potent antioxidant activity and antitumor activity against MCF-7 human breast cancer cells (Kim, Kim, & Jung, 2008).
Inhibitory Effect on Steel Corrosion : It acts as a moderate inhibitor on cold rolled steel in HCl solution, with effectiveness increasing with concentration and decreasing with temperature (Guannan, 2009).
Antibacterial Activity : PCA exhibits strong antibacterial activity against Ralstonia solanacearum and may serve as an effective antibacterial agent for controlling bacterial wilt (Li et al., 2016).
Pharmacokinetic Interactions : It and its components in Salvia Miltiorrhiza Bge. extracts interact significantly with the pharmacokinetics of their main components (Song, Hang, & Zhang, 2007).
Quality Control Applications : Various studies have developed methods for determining PCA content in different pharmaceutical preparations, indicating its relevance in quality control (Juan, 2004), (Yun-fei, 2007), (Dan, 2004).
Absorption Mechanism Study : Research on the absorption mechanism of PCA in rats suggests it involves passive diffusion (Jiang, 2003).
Safety And Hazards
properties
IUPAC Name |
3,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBGRVKPALMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074512 | |
Record name | Protocatechualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Protocatechualdehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10997 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000116 [mmHg] | |
Record name | Protocatechualdehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10997 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Protocatechualdehyde | |
CAS RN |
139-85-5 | |
Record name | 3,4-Dihydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protocatechualdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |
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Record name | Protocatechualdehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11268 | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |
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Record name | Protocatechualdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PROTOCATECHUALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |
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Record name | 3,4-Dihydroxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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